p-Phenylenediamine, N,N'-difurfurylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Phenylenediamine, N,N'-difurfurylidene- is a chemical compound that has been used in various scientific research applications. It is a derivative of p-Phenylenediamine, which is commonly used in the production of hair dyes and other cosmetic products. N,N'-difurfurylidene- is synthesized using a simple and efficient method and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of N,N'-difurfurylidene- is not well understood. However, it is believed that it acts as a chelating agent and forms a complex with metal ions. The metal complexes formed have unique properties that make them suitable for various applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of N,N'-difurfurylidene-. However, it has been shown to have low toxicity and is not harmful to human health. Further research is needed to determine its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-difurfurylidene- has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has shown promising results in various applications. However, its limitations include limited solubility in certain solvents and instability in the presence of air and moisture.
Zukünftige Richtungen
There are several future directions for the use of N,N'-difurfurylidene-. These include the synthesis of new metal complexes with unique properties, the development of new catalytic systems, and the use of N,N'-difurfurylidene- in material science. Further research is needed to fully understand the potential of N,N'-difurfurylidene- and its applications in various fields.
In conclusion, N,N'-difurfurylidene- is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, low toxicity, and unique properties make it a suitable compound for various fields of research. Further research is needed to fully understand its potential and to develop new applications.
Synthesemethoden
The synthesis of N,N'-difurfurylidene- involves the reaction of p-Phenylenediamine with furfural in the presence of a catalyst. The reaction takes place at room temperature and the product is obtained in good yield. The synthesis method is simple, efficient, and cost-effective, making it a suitable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
N,N'-difurfurylidene- has been widely used in scientific research as a ligand for metal complexes. It has shown promising results in the synthesis of metal complexes with various metals such as copper, nickel, and cobalt. These metal complexes have been used in various applications such as catalysis, electrochemistry, and material science.
Eigenschaften
CAS-Nummer |
19247-68-8 |
---|---|
Produktname |
p-Phenylenediamine, N,N'-difurfurylidene- |
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-[4-(furan-2-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C16H12N2O2/c1-3-15(19-9-1)11-17-13-5-7-14(8-6-13)18-12-16-4-2-10-20-16/h1-12H |
InChI-Schlüssel |
ZEJSGZOZUFRALE-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CO3 |
Kanonische SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CO3 |
Andere CAS-Nummern |
19247-68-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.